molecular formula C8H13ClN2O B12292388 4-Methoxytoluene-2,5-diamine HCl

4-Methoxytoluene-2,5-diamine HCl

Cat. No.: B12292388
M. Wt: 188.65 g/mol
InChI Key: KOQODDSZVKXQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytoluene-2,5-diamine HCl typically involves multiple steps. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytoluene-2,5-diamine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

4-Methoxytoluene-2,5-diamine HCl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems, particularly its potential toxicity and interactions with cellular components.

    Medicine: It is investigated for its potential use in pharmaceuticals, although its primary application remains in cosmetic formulations.

    Industry: Beyond hair dyes, it is used in the production of various polymers and resins

Mechanism of Action

The mechanism of action of 4-Methoxytoluene-2,5-diamine HCl involves its interaction with cellular components, particularly proteins and enzymes. It can form covalent bonds with amino acids, leading to changes in protein structure and function. This interaction is crucial in its role as a hair dye, where it reacts with keratin in the hair to produce a permanent color change .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methyl-p-phenylenediamine dihydrochloride
  • 1,4-Benzenediamine, 2-methoxy-5-methyl-, dihydrochloride
  • 4-Methoxytoluene-2,5-diamine dihydrochloride

Uniqueness

4-Methoxytoluene-2,5-diamine HCl is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly suitable for use in hair dye formulations, where it provides a stable and long-lasting color .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H

InChI Key

KOQODDSZVKXQHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)OC)N.Cl

Origin of Product

United States

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